Imidazo[1,2-c]quinazolin-2(3H)-one, 3-methyl-
Description
Imidazo[1,2-c]quinazolin-2(3H)-one, 3-methyl- is a heterocyclic compound featuring a fused imidazole-quinazoline scaffold with a methyl substituent at the 3-position. The methyl group at position 3 enhances metabolic stability and modulates electronic properties, influencing binding interactions with biological targets. Synthetically, this compound is typically prepared via cyclodehydration reactions or one-pot multicomponent protocols, as seen in methods involving 2-amino nitriles and thiocarbonyl reagents . Its derivatives are characterized by high melting points (>300°C in some cases), indicating robust crystalline stability .
Properties
CAS No. |
61381-31-5 |
|---|---|
Molecular Formula |
C11H9N3O |
Molecular Weight |
199.21 g/mol |
IUPAC Name |
3-methyl-3H-imidazo[1,2-c]quinazolin-2-one |
InChI |
InChI=1S/C11H9N3O/c1-7-11(15)13-10-8-4-2-3-5-9(8)12-6-14(7)10/h2-7H,1H3 |
InChI Key |
WTILFXBOASEDIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N=C2N1C=NC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Two-Step Condensation Using Amine and α-Amino Acid Esters
A streamlined two-step synthesis was developed to construct the imidazo[1,2-c]quinazolin-2(3H)-one core while introducing the 3-methyl group. The process begins with the reaction of amine 1 and compound 2 (e.g., DMF) under solvent-free conditions or in aprotic solvents like tetrahydrofuran (THF) at 50–80°C. Benzene sulfonyl chloride acts as a cyclization agent, forming the intermediate 3 . In the second step, intermediate 3 reacts with α-amino acid ester 4 (e.g., methyl alanine ester) in ethanol at reflux, yielding 3-methyl-imidazo[1,2-c]quinazolin-2(3H)-one 5 after purification via recrystallization or column chromatography .
Advantages :
-
Yields exceed 80% with high enantiomeric purity due to retention of chiral centers from α-amino esters .
Copper-Catalyzed Ullmann Coupling and Cyclization
A copper(I)-mediated Ullmann coupling enables the assembly of the imidazo[1,2-c]quinazoline skeleton. Starting with 2-(2-bromophenyl)-1H-imidazole 5a , methyl-substituted azoles 6 (e.g., methylimidazole) undergo coupling in dimethylformamide (DMF) at 150°C with CuI (20 mol%) and K₂CO₃ . Subsequent intramolecular cyclization using Cu(OAc)₂·H₂O forms the fused quinazolinone ring, introducing the 3-methyl group via the azole precursor .
Typical Conditions :
Microwave-Assisted Three-Component Condensation
Microwave irradiation accelerates the synthesis of imidazo[1,2-c]quinazolinones via a one-pot, three-component reaction. Benzil 10 , 2-nitrobenzaldehyde 8 , and ammonium acetate 9 react in glacial acetic acid under microwave conditions (100°C, 20 minutes) . Reduction of the nitro group with SnCl₂·2H₂O in methanol, followed by cyclization with carbon disulfide and KOH, yields the thiol intermediate 14 . S-alkylation with methyl iodide or propargyl bromide introduces substituents at the 5-position, while the 3-methyl group originates from the methylated α-amino ester used in subsequent steps .
Optimization :
Cyclization of 4-Chloroquinazoline Derivatives
4-Chloroquinazoline 8 serves as a key precursor for introducing the imidazole ring. Treatment with methyl-substituted aziridines 9 in THF at reflux induces ring-opening, followed by iodide-catalyzed rearrangement to form the imidazo[1,2-c]quinazoline core . The 3-methyl group is incorporated via the methylaziridine starting material.
Challenges :
Green Chemistry Approach Using Solvent-Free Conditions
A solvent-free method avoids toxic solvents by reacting 2-aminobenzamide 10 with methyl isocyanate 11 under mechanical grinding. The mixture is heated at 120°C for 2 hours, followed by cyclization using p-toluenesulfonic acid (PTSA) to yield the 3-methyl derivative .
Benefits :
-
Eliminates column chromatography; product precipitates upon cooling.
Comparative Analysis of Methods
Critical Evaluation of Synthetic Challenges
-
Regioselectivity : Competing cyclization pathways may yield regioisomers, particularly in Ullmann couplings .
-
Purification : Methods requiring chromatography (e.g., copper-catalyzed routes) increase cost and time .
-
Steric Effects : Bulky substituents at the 3-position hinder cyclization, necessitating higher temperatures .
Chemical Reactions Analysis
Types of Reactions
3-Methylimidazo[1,2-c]quinazolin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Iodine and molecular oxygen are commonly used as oxidizing agents.
Reduction: Common reducing agents include hydrogen gas and metal catalysts.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various functionalized imidazoquinazolines, which can have different biological and chemical properties .
Scientific Research Applications
Antimicrobial Activity
Imidazo[1,2-c]quinazolin-2(3H)-one derivatives have shown promising antimicrobial properties. Studies have demonstrated their effectiveness against a range of bacterial and fungal strains:
- Antibacterial Properties : Research has indicated that these compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds synthesized from imidazo/benzimidazo[1,2-c]quinazolines were tested against Escherichia coli, Pseudomonas putida, and Staphylococcus aureus, showing zones of inhibition comparable to standard antibiotics like ciprofloxacin .
- Antifungal Properties : The same derivatives were evaluated for antifungal activity against pathogens such as Candida albicans and Aspergillus niger. Results indicated effective inhibition, suggesting potential use in treating fungal infections .
α-Glucosidase Inhibition
One of the most notable applications of imidazo[1,2-c]quinazolin-2(3H)-one is in the development of α-glucosidase inhibitors. These inhibitors are crucial for managing type 2 diabetes mellitus by regulating blood glucose levels:
- Inhibitory Potency : Novel derivatives of imidazo[1,2-c]quinazoline have been synthesized and tested for their inhibitory effects on α-glucosidase derived from Saccharomyces cerevisiae. The compounds exhibited IC50 values ranging from 12.44 μM to 308.33 μM, significantly outperforming the standard drug acarbose, which has an IC50 value of 750 μM. Notably, compounds with specific substitutions on the imidazole moiety showed enhanced potency .
- Structure-Activity Relationship (SAR) : The SAR analysis revealed that electron-donating groups improved inhibitory activity, while electron-withdrawing groups diminished it. For example, a compound with two methoxy groups positioned at C-2 and C-3 exhibited remarkable inhibitory activity against α-glucosidase .
Cancer Therapeutics
Imidazo[1,2-c]quinazolin-2(3H)-one derivatives are being explored for their potential in cancer therapy:
- Phosphatidylinositol 3-Kinase (PI3K) Inhibition : Some studies have highlighted the use of imidazo[1,2-c]quinazoline compounds as inhibitors of PI3K pathways, which are often dysregulated in cancer. These compounds may help in treating hyper-proliferative disorders by modulating signaling pathways involved in cell growth and survival .
Synthesis and Structural Modifications
The synthesis of imidazo[1,2-c]quinazolin-2(3H)-one derivatives involves various chemical reactions that allow for structural modifications to enhance biological activity:
- Synthetic Routes : Various synthetic methods have been developed to create these compounds efficiently. For instance, copper-catalyzed Ullmann coupling reactions have been employed to produce poly-substituted derivatives with improved pharmacological profiles .
Case Study 1: Antimicrobial Evaluation
A study synthesized a series of imidazo/benzimidazo[1,2-c]quinazolines and evaluated their antimicrobial activities using disc diffusion methods. Compounds showed varying degrees of effectiveness with minimum inhibitory concentrations (MIC) ranging from 4–16 μg/mL for antifungal activity and 4–8 μg/mL for antibacterial activity.
Case Study 2: Diabetes Management
In another research effort focused on diabetes management, several substituted imidazo[1,2-c]quinazolines were synthesized and tested as α-glucosidase inhibitors. The most potent compound demonstrated a significant reduction in enzyme activity and was further analyzed through kinetic studies to understand its mechanism of action.
Mechanism of Action
The mechanism of action of 3-methylimidazo[1,2-c]quinazolin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit histone deacetylase (HDAC) and phosphatidylinositol 3-kinase (PI3K), leading to epigenetic modifications and altered signaling pathways in cancer cells . These interactions disrupt cellular processes, resulting in antiproliferative effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Methyl groups at position 3 (target compound) enhance metabolic stability but may reduce bronchodilatory activity compared to longer alkyl chains (e.g., ethyl or propyl) . Sulfur-containing substituents (e.g., 5-methylsulfanyl) improve antifungal activity but lower melting points compared to oxygenated analogues .
- Synthetic Complexity : One-pot methods (e.g., ) offer higher efficiency for sulfur-containing derivatives, while benzyl-substituted compounds require multi-step alkylation .
Key Observations :
- Antimicrobial Activity : Sulfur-containing derivatives (e.g., 5-methylsulfanyl) exhibit stronger antifungal activity than oxygenated analogues, likely due to enhanced membrane disruption .
- Anticancer Potential: Diphenyl and sulfamethyl groups in compound 152 contribute to its superior cytotoxicity compared to the 3-methyl target compound .
- Anti-inflammatory Activity : Methoxy and benzyl substituents (e.g., 8,9-dimethoxy-3-benzyl) enhance COX-2 inhibition, surpassing the bronchodilatory effects of alkyl-substituted imidazoquinazolines .
Physicochemical Property Comparisons
Table 3: Physicochemical Data
Key Observations :
- Thermal Stability : High melting points (>300°C) in the target compound and sulfur derivatives suggest strong intermolecular interactions, such as hydrogen bonding or π-stacking .
- Lipophilicity : Benzyl and diphenyl substituents significantly increase LogP values, enhancing blood-brain barrier permeability but reducing aqueous solubility .
Biological Activity
Imidazo[1,2-c]quinazolin-2(3H)-one, 3-methyl- is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, focusing on its inhibitory effects on various enzymes, particularly α-glucosidase, as well as its potential applications in treating various diseases.
Overview of Imidazo[1,2-c]quinazolin-2(3H)-one, 3-methyl-
Imidazo[1,2-c]quinazolin-2(3H)-one derivatives have been synthesized and evaluated for their biological activity. These compounds exhibit a range of pharmacological effects including anticancer, antimicrobial, and antidiabetic properties. The structure-activity relationship (SAR) studies have provided insights into how modifications to the imidazoquinazoline scaffold can enhance biological efficacy.
Biological Activities
-
α-Glucosidase Inhibition
- The compound has been identified as a potent inhibitor of α-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism and is a target for managing type 2 diabetes mellitus (T2DM). The inhibition of this enzyme helps in regulating blood glucose levels by slowing down carbohydrate absorption in the intestines.
- In vitro studies have shown that various derivatives of imidazo[1,2-c]quinazolin-2(3H)-one exhibit IC50 values ranging from 12.44 μM to over 300 μM, indicating significant potency compared to the standard drug acarbose (IC50 = 750 μM) .
Compound ID IC50 (μM) Remarks 11j 12.44 Most potent derivative 11a 50.0 Moderate potency Acarbose 750.0 Standard control -
Anticancer Activity
- Research has shown that imidazo[1,2-c]quinazolines possess anticancer properties against various cancer cell lines including HepG2 and MCF-7. The mechanism involves inducing apoptosis and inhibiting cell proliferation .
- The IC50 values for these activities vary widely depending on the specific derivative and the cancer cell line tested.
- Antimicrobial Properties
Case Studies and Research Findings
Case Study: Structure-Activity Relationship Analysis
A recent study synthesized a series of substituted imidazo[1,2-c]quinazolines and evaluated their α-glucosidase inhibitory activities. The presence of electron-donating groups such as methoxy at specific positions enhanced the inhibitory potency significantly. Conversely, electron-withdrawing groups reduced activity .
Research Findings: Enzyme Interaction Studies
Circular dichroism (CD) spectroscopy was employed to analyze how compound 11j affects the secondary structure of α-glucosidase. It was found that binding of this compound increased the α-helical content while decreasing random coil structures, suggesting that it stabilizes certain conformations of the enzyme .
Q & A
Q. What spectroscopic methods are most effective for structural characterization of 3-methyl-imidazo[1,2-c]quinazolin-2(3H)-one?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the heterocyclic framework and methyl group position. Compare experimental shifts with simulated spectra from quantum chemical calculations (e.g., DFT) for validation .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula via exact mass analysis (e.g., ESI-HRMS) .
- Infrared (IR) Spectroscopy: Identify carbonyl (C=O) and aromatic stretching vibrations to distinguish between tautomeric forms .
Q. What synthetic routes are reported for 3-methyl-imidazo[1,2-c]quinazolin-2(3H)-one, and how can yield be optimized?
Methodological Answer:
- Multi-Step Synthesis:
- Yield Optimization:
Use Design of Experiments (DoE) to test variables (temperature, stoichiometry, solvent polarity) and identify optimal conditions via response surface methodology .
Advanced Research Questions
Q. How does 3-methyl-imidazo[1,2-c]quinazolin-2(3H)-one behave under varying pH and temperature conditions in solution?
Methodological Answer:
Q. What computational strategies can predict the reactivity of 3-methyl-imidazo[1,2-c]quinazolin-2(3H)-one in catalytic systems?
Methodological Answer:
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Q. What advanced purification techniques are suitable for isolating 3-methyl-imidazo[1,2-c]quinazolin-2(3H)-one from complex reaction mixtures?
Methodological Answer:
Q. How can mechanistic studies differentiate between radical-mediated and ionic pathways in reactions involving this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
